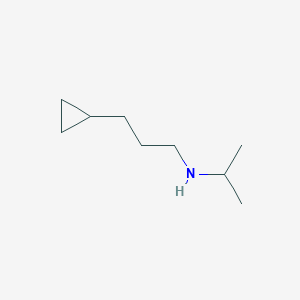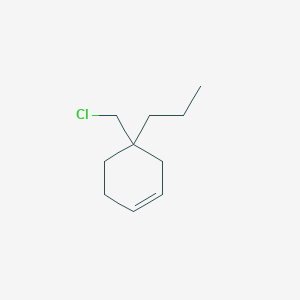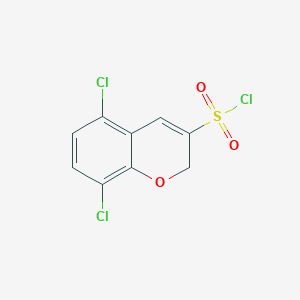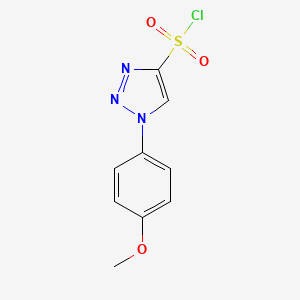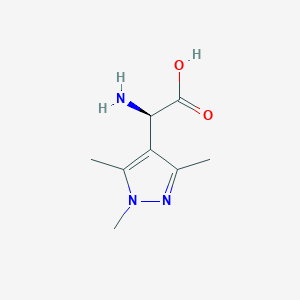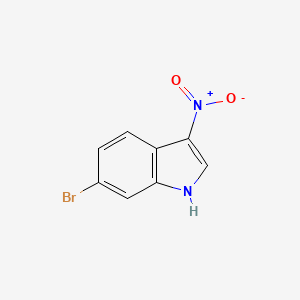![molecular formula C12H19NO2 B13163173 (2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13163173.png)
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine is an organic compound with the molecular formula C12H19NO2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine typically involves the reaction of 2-methoxyphenylacetonitrile with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methoxy and amine groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its functional groups.
Industry: It is used in the production of polymers, resins, and other materials, where its chemical properties contribute to the desired characteristics of the final product.
作用机制
The mechanism by which (2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and amine groups can form hydrogen bonds or other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Bis(2-methoxyethyl)amine: Similar in structure but with two methoxyethyl groups.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but differs in its functional groups.
2-Methoxyethylamine: Contains a methoxyethyl group but lacks the phenyl group.
Uniqueness
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine is unique due to the combination of methoxy and amine groups attached to a phenyl ring. This combination imparts specific reactivity and properties that are not found in the similar compounds listed above. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)-1-(2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-10(13-8-9-14-2)11-6-4-5-7-12(11)15-3/h4-7,10,13H,8-9H2,1-3H3 |
InChI 键 |
IAYUWNGQTSOBMI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1OC)NCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





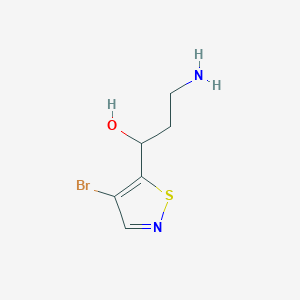

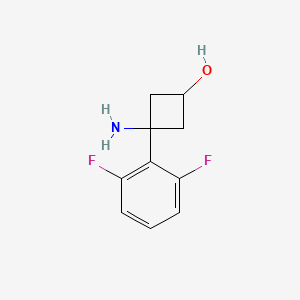

![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
